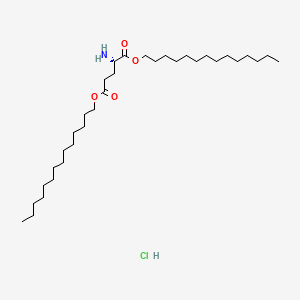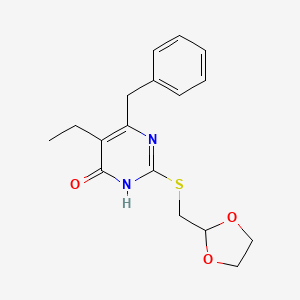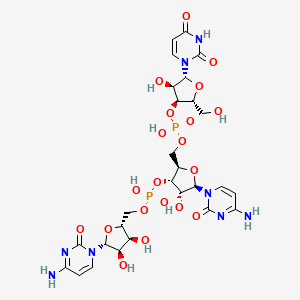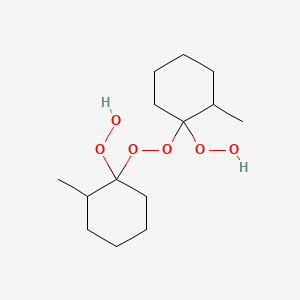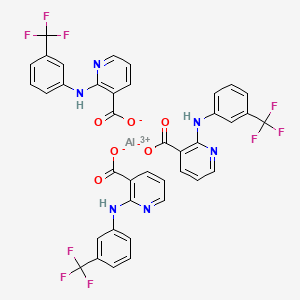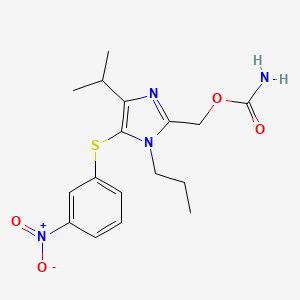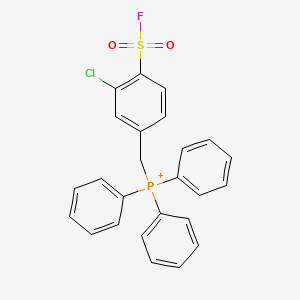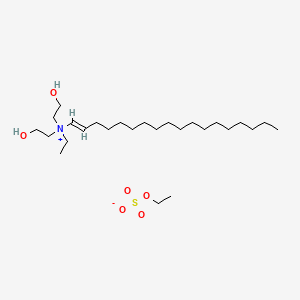
Propionic acid, ammonium copper salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, ammonium copper salt is a compound formed by the reaction of propionic acid with ammonium and copper ions. Propionic acid, also known as propanoic acid, is a naturally occurring carboxylic acid with the chemical formula C3H6O2. It is commonly used as a preservative in food and feed due to its antimicrobial properties. The ammonium copper salt of propionic acid combines the properties of propionic acid with the additional benefits of ammonium and copper ions, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of propionic acid, ammonium copper salt typically involves the neutralization of propionic acid with ammonium hydroxide and copper(II) hydroxide. The reaction can be represented as follows: [ \text{C3H6O2} + \text{NH4OH} + \text{Cu(OH)2} \rightarrow \text{(NH4)Cu(C3H5O2)2} + 2\text{H2O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization reactions in controlled environments. The process includes the careful addition of ammonium hydroxide and copper(II) hydroxide to propionic acid under specific temperature and pH conditions to ensure complete reaction and high yield.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, ammonium copper salt undergoes various chemical reactions, including:
Oxidation: Propionic acid can be oxidized to produce carbon dioxide and water.
Reduction: The copper ion in the compound can undergo reduction reactions.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reactions with other metal salts can lead to the substitution of the ammonium ion.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Copper metal (Cu) and water (H2O).
Substitution: Formation of new metal propionates.
Scientific Research Applications
Propionic acid, ammonium copper salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Used as a preservative in food and feed, as well as in the production of other chemicals.
Mechanism of Action
The mechanism of action of propionic acid, ammonium copper salt involves the disruption of microbial cell membranes by propionic acid, leading to the inhibition of microbial growth. The copper ions further enhance the antimicrobial effect by interacting with microbial enzymes and proteins, disrupting their function. The ammonium ions contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
Calcium propionate: Another salt of propionic acid, commonly used as a food preservative.
Sodium propionate: Similar to calcium propionate, used in food preservation.
Potassium propionate: Also used as a preservative in food and feed.
Uniqueness
Propionic acid, ammonium copper salt is unique due to the combined effects of propionic acid, ammonium ions, and copper ions. This combination provides enhanced antimicrobial properties compared to other propionate salts, making it particularly effective in applications requiring strong antimicrobial action.
Properties
CAS No. |
71745-82-9 |
|---|---|
Molecular Formula |
C9H19CuNO6 |
Molecular Weight |
300.80 g/mol |
IUPAC Name |
azanium;copper;propanoate |
InChI |
InChI=1S/3C3H6O2.Cu.H3N/c3*1-2-3(4)5;;/h3*2H2,1H3,(H,4,5);;1H3/q;;;+2;/p-2 |
InChI Key |
PWVCKWXFFHNILF-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[NH4+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


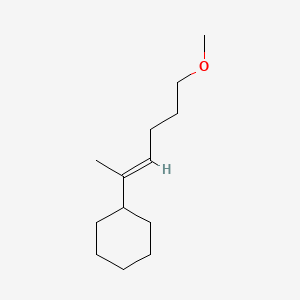

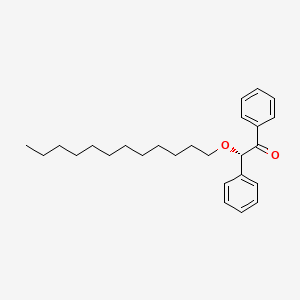
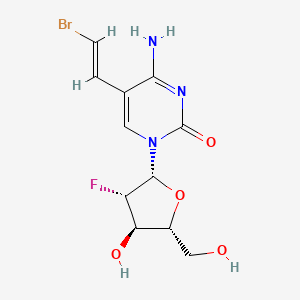
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
